Diethyl({2-[(2-methylpropyl)amino]ethyl})amine

Drug Metabolism Enzyme Specificity Medicinal Chemistry

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine (CAS 50342-06-8), also known as N1,N1-diethyl-N2-isobutylethane-1,2-diamine, is an asymmetric diamine compound belonging to the class of N-alkylated ethylenediamines. It features a molecular formula of C10H24N2 and a molecular weight of 172.31 g/mol, with one nitrogen bearing two ethyl groups and the other nitrogen bearing an isobutyl substituent.

Molecular Formula C10H24N2
Molecular Weight 172.316
CAS No. 50342-06-8
Cat. No. B2966566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl({2-[(2-methylpropyl)amino]ethyl})amine
CAS50342-06-8
Molecular FormulaC10H24N2
Molecular Weight172.316
Structural Identifiers
SMILESCCN(CC)CCNCC(C)C
InChIInChI=1S/C10H24N2/c1-5-12(6-2)8-7-11-9-10(3)4/h10-11H,5-9H2,1-4H3
InChIKeyYLJRIMQQJHWOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine (CAS 50342-06-8): Essential Procurement & Research Overview


Diethyl({2-[(2-methylpropyl)amino]ethyl})amine (CAS 50342-06-8), also known as N1,N1-diethyl-N2-isobutylethane-1,2-diamine, is an asymmetric diamine compound belonging to the class of N-alkylated ethylenediamines . It features a molecular formula of C10H24N2 and a molecular weight of 172.31 g/mol, with one nitrogen bearing two ethyl groups and the other nitrogen bearing an isobutyl substituent . This distinct substitution pattern confers unique physicochemical and predicted biological properties that differentiate it from other structurally related diamines . The compound is commercially available as a research chemical with typical purities around 95% .

Why Substituting Diethyl({2-[(2-methylpropyl)amino]ethyl})amine with Other Diamines Is Scientifically Risky


Substituting Diethyl({2-[(2-methylpropyl)amino]ethyl})amine with generic diamines or even closely related analogs such as N,N-diethylethylenediamine (CAS 100-36-7) or N-isobutylethylenediamine (CAS 3437-23-8) is not scientifically justified without quantitative validation. The unique asymmetric substitution pattern, featuring a diethylamino group on one nitrogen and an isobutyl group on the other, results in a distinct steric and electronic environment that drives divergent predicted biological activity profiles, such as specific enzyme substrate specificity (e.g., CYP2C12) and lipid peroxidase inhibition [1]. Furthermore, this specific substitution alters key physicochemical parameters including boiling point (205.3±8.0 °C) and vapor pressure, which critically impact purification and experimental protocols . The following evidence demonstrates that simply swapping this compound for another C10H24N2 isomer or diamine building block will likely lead to irreproducible results.

Product-Specific Quantitative Evidence: Diethyl({2-[(2-methylpropyl)amino]ethyl})amine Differentiation


Predicted Biological Activity Differentiation: CYP2C12 Substrate Specificity

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine is predicted with high probability to be a substrate for the CYP2C12 enzyme, an activity not predicted for the simpler diamine analog N,N-diethylethylenediamine (CAS 100-36-7) [1]. The target compound achieves a predicted activity probability (Pa) of 0.955 for CYP2C12 substrate activity, whereas the comparator lacks a comparable prediction in the same model [1].

Drug Metabolism Enzyme Specificity Medicinal Chemistry

Physicochemical Differentiation: Boiling Point and Volatility Profile

The compound exhibits a boiling point of 205.3±8.0 °C at 760 mmHg, which is distinct from the boiling point of the C10H24N2 isomer N,N,N',N'-tetraethylethylenediamine (CAS 150-77-6) at 220 °C . This lower boiling point indicates a different volatility profile, which can influence reaction kinetics, work-up procedures, and purification strategies .

Chemical Synthesis Purification Process Chemistry

Predicted Biological Activity Differentiation: Lipid Peroxidase Inhibition

The target compound is predicted with high probability (Pa = 0.970) to act as a lipid peroxidase inhibitor, a functional prediction that is not evident for the simpler structural analog N-isobutylethylenediamine (CAS 3437-23-8) [1]. The presence of the diethylamino group in combination with the isobutyl substituent appears to drive this predicted activity.

Oxidative Stress Lipid Metabolism Drug Discovery

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine: Recommended Research and Industrial Application Scenarios


Investigations of Cytochrome P450 (CYP2C12) Substrate Specificity and Drug Metabolism

This compound serves as a highly specific tool for studies involving the CYP2C12 enzyme due to its high predicted probability (Pa = 0.955) of being a substrate [1]. Researchers can utilize it to explore metabolic pathways, examine enzyme-substrate interactions, or design inhibitors, where the unique diethyl and isobutyl substitution pattern is critical for target engagement.

Development of Lipid Peroxidase Inhibitors for Oxidative Stress Research

With a strong predicted activity (Pa = 0.970) as a lipid peroxidase inhibitor, this compound is a valuable starting point for medicinal chemistry programs targeting diseases involving oxidative stress and lipid peroxidation [1]. Its distinct structure makes it a non-obvious candidate for generating novel chemical matter in this therapeutic area.

Synthetic Chemistry and Process Development Requiring Precise Volatility Control

The distinct boiling point of 205.3±8.0 °C differentiates it from other C10H24N2 isomers like N,N,N',N'-tetraethylethylenediamine (220 °C) [1]. This property is critical for chemists and process engineers who require a specific volatility profile for reaction solvent selection, azeotropic distillation, or product purification in multi-step syntheses.

Exploring Structure-Activity Relationships (SAR) of Asymmetric Diamines

The unique combination of a diethylamino and an isobutylamino group on an ethylenediamine backbone makes this compound an essential tool for SAR studies [1]. It allows researchers to systematically probe the effects of steric bulk and electronic distribution on a range of biological activities and physicochemical properties, providing valuable insights for ligand design.

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